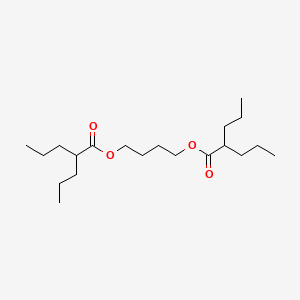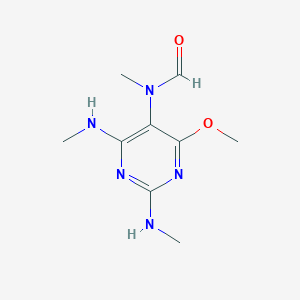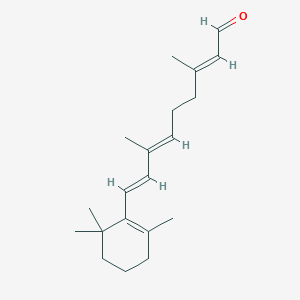![molecular formula C20H30O4 B1250218 (Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B1250218.png)
(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid, also known as 11-oxo-15R-hydroxy-5Z,9,13E-prostatrienoic acid-cyclo[8R,12S], is a type of isoprostane. Isoprostanes are a class of compounds formed by the free radical-catalyzed peroxidation of arachidonic acid, an essential fatty acid. These compounds are considered reliable markers of oxidative stress in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid typically involves the oxidation of arachidonic acid. This process can be carried out using various oxidizing agents under controlled conditions to ensure the formation of the desired isoprostane. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar oxidation reactions, but with enhanced control over reaction parameters to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different isoprostane derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reactions .
Major Products Formed
The major products formed from these reactions are typically other isoprostane derivatives with modified functional groups. These derivatives can have different biological activities and applications .
Scientific Research Applications
(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid has several scientific research applications, including:
Chemistry: Used as a marker for oxidative stress in various chemical studies.
Biology: Helps in understanding the role of oxidative stress in biological systems.
Medicine: Used as a biomarker for diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Employed in the development of antioxidants and other therapeutic agents.
Mechanism of Action
The mechanism of action of (Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid involves its interaction with specific molecular targets and pathways. It primarily acts as a marker for oxidative stress, indicating the presence of free radicals and oxidative damage in biological systems. The compound can interact with various cellular components, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
8-iso-Prostaglandin F2α: Another isoprostane used as a marker for oxidative stress.
15-F2t-Isoprostane: Known for its role in indicating oxidative damage in biological systems.
8,12-iso-iPF2α-VI: A similar compound with applications in oxidative stress research.
Uniqueness
(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid is unique due to its specific structure and the particular oxidative pathways it indicates. Its formation and presence in biological systems provide distinct information about oxidative stress and its effects, making it a valuable tool in various research fields .
Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-13+/t16-,17-,18+/m1/s1 |
InChI Key |
UQOQENZZLBSFKO-HFVATSGYSA-N |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1[C@@H](C=CC1=O)C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O |
Synonyms |
9-deoxy-delta-9-PGD2 9-deoxy-delta-9-prostaglandin D2 PGJ2 prostaglandin J2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


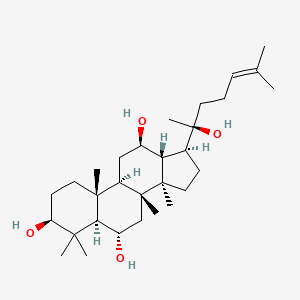

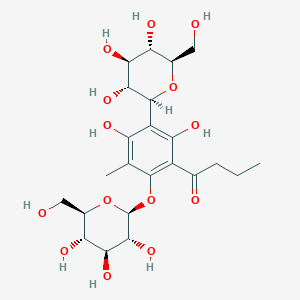

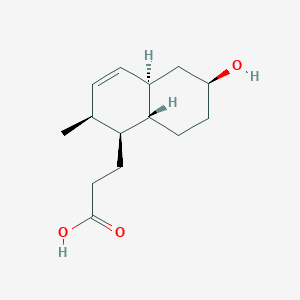
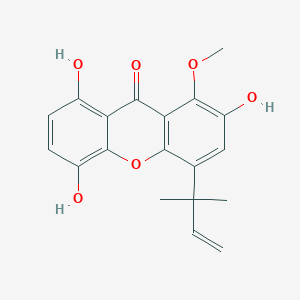
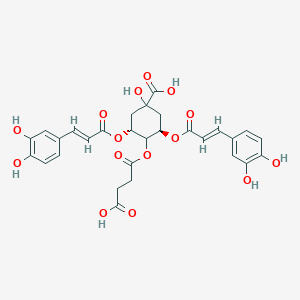
![Indolo[2,3-a]quinolizine-1-methanol, 1-ethyl-1,2,3,4,6,7,12,12b-octahydro-, (1S,12bS)-](/img/structure/B1250147.png)
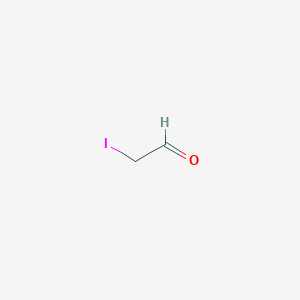
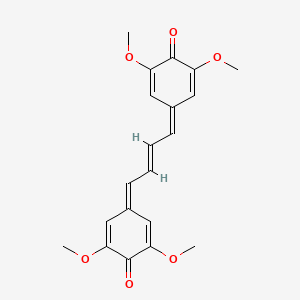
![N-(2-chloro-6-methylphenyl)-7,8-dimethoxyimidazo[1,5-a]quinoxalin-4-amine](/img/structure/B1250151.png)
